A Guide to the Theoretical ¹H and ¹³C NMR Spectra of 2-(4-Chloro-3-methylbenzoyl)benzoic Acid
A Guide to the Theoretical ¹H and ¹³C NMR Spectra of 2-(4-Chloro-3-methylbenzoyl)benzoic Acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This technical guide provides a detailed theoretical analysis of the expected ¹H and ¹³C NMR spectra for 2-(4-Chloro-3-methylbenzoyl)benzoic acid (CAS No. 141123-11-7)[1][2]. In the absence of published experimental spectra, this document synthesizes fundamental NMR principles and data from analogous structures to predict chemical shifts, coupling constants, and signal multiplicities. This guide is intended for researchers and scientists in organic synthesis and drug development, offering a predictive framework for the spectral interpretation of this and structurally related compounds.
Introduction and Molecular Structure
2-(4-Chloro-3-methylbenzoyl)benzoic acid is a benzophenone derivative containing two substituted aromatic rings, a ketone, and a carboxylic acid functional group. These features create a distinct electronic environment for each nucleus, resulting in a unique and predictable NMR fingerprint. Understanding the expected NMR spectrum is crucial for confirming synthesis outcomes and assessing sample purity.
The structural complexity, with its two distinct and asymmetrically substituted aromatic rings, provides an excellent case study for applying advanced NMR prediction principles. The analysis hinges on dissecting the electronic effects (both inductive and resonance) of the substituents—chloro, methyl, carbonyl, and carboxyl groups—on the chemical environment of each proton and carbon nucleus.
For clarity throughout this guide, the atoms of 2-(4-Chloro-3-methylbenzoyl)benzoic acid have been systematically numbered as shown in the diagram below.
Caption: Structure of 2-(4-Chloro-3-methylbenzoyl)benzoic acid with atom numbering.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is predicted to display signals corresponding to seven unique aromatic protons, one carboxylic acid proton, and one methyl group. The aromatic region, typically between 6.5 and 8.0 ppm, will be complex due to the varied electronic environments and spin-spin coupling interactions[3].
Key Predictive Insights:
-
Carboxylic Acid Proton (O8-H): This proton is expected to be highly deshielded due to the electronegativity of the adjacent oxygen atoms and potential for hydrogen bonding. It will appear as a broad singlet far downfield, likely >12 ppm, and its chemical shift can be highly dependent on solvent and concentration[4].
-
Aromatic Protons (H9-H15): These protons will resonate in the 7.0-8.2 ppm range. Their precise shifts are dictated by their position relative to the electron-withdrawing carbonyl and carboxyl groups, and the electron-donating/withdrawing groups on the second ring.
-
Methyl Protons (C24-H₃): The methyl group attached to the aromatic ring (a benzylic position) will appear as a singlet, typically in the 2.0-3.0 ppm range[3].
-
Spin-Spin Coupling: The interactions between adjacent non-equivalent protons lead to signal splitting, a phenomenon known as J-coupling or scalar coupling[6][7]. For aromatic systems, coupling is most significant between ortho protons (³J ≈ 7-9 Hz), smaller between meta protons (⁴J ≈ 2-3 Hz), and often negligible for para protons (⁵J)[8]. These coupling patterns are critical for assigning specific protons.
Table 1: Predicted ¹H NMR Peak Assignments (500 MHz, in DMSO-d₆)
| Assigned Proton | Predicted Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale |
| H (on O8) | ~13.0 | Broad Singlet | - | 1H | Highly deshielded carboxylic acid proton. |
| H12 | ~8.10 | Doublet of Doublets (dd) | ³J ≈ 7.8, ⁴J ≈ 1.5 | 1H | Ortho to C=O (C16) and deshielded. |
| H10 | ~7.85 | Triplet of Doublets (td) | ³J ≈ 7.5, ⁴J ≈ 1.5 | 1H | Part of the benzoic acid ring system. |
| H11 | ~7.78 | Triplet of Doublets (td) | ³J ≈ 7.8, ⁴J ≈ 1.2 | 1H | Part of the benzoic acid ring system. |
| H15 | ~7.70 | Doublet (d) | ⁴J ≈ 2.0 | 1H | Ortho to methyl, meta to C=O and Cl. |
| H14 | ~7.60 | Doublet of Doublets (dd) | ³J ≈ 8.2, ⁴J ≈ 2.0 | 1H | Ortho to Cl, meta to methyl and C=O. |
| H9 | ~7.50 | Doublet of Doublets (dd) | ³J ≈ 7.5, ⁴J ≈ 1.2 | 1H | Influenced by steric hindrance and twisting of the rings. |
| H13 | ~7.45 | Doublet (d) | ³J ≈ 8.2 | 1H | Ortho to C=O (C16). |
| H (on C24) | ~2.40 | Singlet | - | 3H | Benzylic methyl group. |
Note: Predictions are based on additive substituent effects and analysis of similar structures[9][10]. Actual values may vary.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to show 15 distinct signals, as all carbon atoms in the molecule are in unique chemical environments. The chemical shifts span a wide range, characteristic of the different types of carbon atoms present.
Key Predictive Insights:
-
Carbonyl Carbons (C7, C16): Ketone and carboxylic acid carbonyl carbons are the most deshielded, typically appearing far downfield. Ketone carbons (C16) generally resonate at higher frequencies (190-220 ppm) than carboxylic acid carbons (C7, 165-185 ppm)[11][12][13].
-
Aromatic Carbons (C1-C6, C17-C22): These carbons typically resonate in the 110-165 ppm region[11]. The specific shifts are influenced by the attached substituents.
-
Quaternary Carbons: Carbons bearing substituents (C1, C2, C17, C19, C20) will have their shifts significantly altered and will typically show lower intensity signals. The carbon attached to the electronegative chlorine atom (C20) will be deshielded.
-
The ipso-carbons attached to the carbonyl groups (C1, C17) will also be significantly deshielded.
-
-
Methyl Carbon (C24): Aliphatic carbons like this methyl group are the most shielded and will appear upfield, typically around 20 ppm.
Table 2: Predicted ¹³C NMR Peak Assignments (125 MHz, in DMSO-d₆)
| Assigned Carbon | Predicted Shift (δ, ppm) | Rationale |
| C16 (Ketone C=O) | ~195.5 | Highly deshielded ketone carbonyl carbon. |
| C7 (Acid C=O) | ~167.0 | Carboxylic acid carbonyl carbon, shielded relative to ketones[14]. |
| C17 | ~142.0 | Aromatic quaternary carbon attached to the ketone. |
| C1 | ~139.5 | Aromatic quaternary carbon attached to the ketone. |
| C19 | ~138.8 | Aromatic quaternary carbon attached to the methyl group. |
| C20 | ~136.0 | Aromatic quaternary carbon attached to chlorine. |
| C10 | ~134.0 | Aromatic CH carbon. |
| C5 | ~132.5 | Aromatic CH carbon. |
| C15 | ~131.8 | Aromatic CH carbon. |
| C14 | ~131.0 | Aromatic CH carbon. |
| C2 | ~130.5 | Aromatic quaternary carbon attached to the carboxylic acid group. |
| C4 | ~130.0 | Aromatic CH carbon. |
| C6 | ~129.0 | Aromatic CH carbon. |
| C18 | ~128.5 | Aromatic CH carbon. |
| C24 (Methyl) | ~20.0 | Shielded aliphatic methyl carbon. |
Note: Predictions are based on standard chemical shift tables and analysis of similar structures[15][16].
Experimental Protocol for NMR Data Acquisition
To acquire high-quality NMR spectra for 2-(4-Chloro-3-methylbenzoyl)benzoic acid, a standardized and meticulous protocol is essential. The following steps describe a self-validating system for sample preparation and data acquisition.
Sample Preparation
The quality of the NMR spectrum is directly dependent on proper sample preparation[17][18].
-
Analyte Purity: Ensure the compound is of high purity (≥98%) to avoid interfering signals.
-
Massing: Accurately weigh 5-10 mg of the solid compound for ¹H NMR, and 20-30 mg for ¹³C NMR to ensure an adequate signal-to-noise ratio[19].
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve both the carboxylic acid and the nonpolar regions of the molecule. Chloroform-d (CDCl₃) could also be used, but the carboxylic acid proton may exchange more rapidly or have a more variable chemical shift.
-
Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial[20].
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube[18]. The final sample height should be approximately 4-5 cm[19].
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition
The following is a generalized workflow for acquiring spectra on a modern NMR spectrometer (e.g., 400-600 MHz).
Caption: Standardized workflow for NMR sample analysis.
Typical Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Number of Scans: 8-16.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Conclusion
This guide provides a comprehensive, theory-grounded prediction of the ¹H and ¹³C NMR spectra of 2-(4-Chloro-3-methylbenzoyl)benzoic acid. The analysis highlights the expected chemical shifts and coupling patterns arising from the molecule's distinct functional groups and substitution patterns. The predicted data serves as a robust benchmark for chemists synthesizing or working with this compound, facilitating rapid and accurate spectral interpretation. The included experimental protocols outline the necessary steps to obtain high-fidelity data, ensuring that theoretical predictions can be reliably validated in the laboratory.
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